molecular formula C12H9BrO3S B1598303 4-Bromo-4'-sulfobiphenyl CAS No. 78079-08-0

4-Bromo-4'-sulfobiphenyl

Cat. No. B1598303
CAS RN: 78079-08-0
M. Wt: 313.17 g/mol
InChI Key: LCDFVKCZAKLTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4'-sulfobiphenyl is a useful research compound. Its molecular formula is C12H9BrO3S and its molecular weight is 313.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-4'-sulfobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-sulfobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78079-08-0

Product Name

4-Bromo-4'-sulfobiphenyl

Molecular Formula

C12H9BrO3S

Molecular Weight

313.17 g/mol

IUPAC Name

4-(4-bromophenyl)benzenesulfonic acid

InChI

InChI=1S/C12H9BrO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)

InChI Key

LCDFVKCZAKLTTD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL round-bottom-flask equipped with an addition funnel, stirring bar, and gas inlet was charged with 4-bromo-biphenyl (50 g, 0.215 mol) and chloroform (200 mL) then purged with nitrogen. Chlorosulfonic acid (18 mL, 0.27 mol) was added dropwise to the solution from the addition funnel then stirred for 1 hour. The resulting precipitate was collected by vacuum filtration, washed with cold chloroform, and dried under vacuum to give 61.97 g of 4′-bromo-biphenyl-4-sulfonic acid (92% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.